molecular formula C13H11IN2O2 B7465724 2-iodo-N-(6-methoxypyridin-3-yl)benzamide

2-iodo-N-(6-methoxypyridin-3-yl)benzamide

Cat. No. B7465724
M. Wt: 354.14 g/mol
InChI Key: RQQVQLJPOKWUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-iodo-N-(6-methoxypyridin-3-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess several pharmacological properties that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-iodo-N-(6-methoxypyridin-3-yl)benzamide involves the inhibition of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and proliferation. By inhibiting these enzymes, this compound can prevent the proliferation of cancer cells and induce apoptosis, which is a form of programmed cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-iodo-N-(6-methoxypyridin-3-yl)benzamide exhibits potent anti-cancer activity in vitro and in vivo. This compound has been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, this compound has been shown to have minimal toxicity towards normal cells, which makes it a promising candidate for the development of new anti-cancer drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-iodo-N-(6-methoxypyridin-3-yl)benzamide in lab experiments is its potent inhibitory activity against protein kinases. This compound has been found to exhibit high selectivity towards certain protein kinases, which makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for the research on 2-iodo-N-(6-methoxypyridin-3-yl)benzamide. One of the most promising directions is the development of new anti-cancer drugs based on this compound. Additionally, this compound could be used as a tool for studying the role of protein kinases in various cellular processes. Further research is needed to fully understand the potential applications of this compound in the field of medicinal chemistry.

Synthesis Methods

The synthesis of 2-iodo-N-(6-methoxypyridin-3-yl)benzamide involves the reaction of 2-iodobenzoic acid with 6-methoxypyridin-3-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product in good yields and high purity.

Scientific Research Applications

2-iodo-N-(6-methoxypyridin-3-yl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have shown that this compound exhibits potent inhibitory activity against various enzymes such as protein kinases, which are involved in the regulation of cell growth and proliferation. Therefore, this compound has been considered as a potential candidate for the development of new anti-cancer drugs.

properties

IUPAC Name

2-iodo-N-(6-methoxypyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O2/c1-18-12-7-6-9(8-15-12)16-13(17)10-4-2-3-5-11(10)14/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQVQLJPOKWUEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-iodo-N-(6-methoxypyridin-3-yl)benzamide

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